![molecular formula C22H31O2P B1403168 Di-tert-butyl(2',6'-dimethoxy-[1,1'-biphenyl]-2-yl)phosphine CAS No. 819867-21-5](/img/structure/B1403168.png)
Di-tert-butyl(2',6'-dimethoxy-[1,1'-biphenyl]-2-yl)phosphine
Descripción general
Descripción
“Di-tert-butyl(2’,6’-dimethoxy-[1,1’-biphenyl]-2-yl)phosphine” is a type of Buchwald precatalyst that can be used in cross-coupling reactions for the formation of C-C, C–N, C–O, C–F, C–CF3, and C–S bonds . It is air-, moisture-, and thermally-stable and is highly soluble in a wide range of common organic solvents .
Synthesis Analysis
The synthesis of similar compounds involves the use of butyllithium in hexane added to a solution of 2,4,6-di-tert-butyl-6-methylphenylphosphine in THF at 0°C . The reaction mixture is then allowed to warm to room temperature, treated with 10% NaOH in water, filtered, and extracted with pentane .Molecular Structure Analysis
The molecular structure of “Di-tert-butyl(2’,6’-dimethoxy-[1,1’-biphenyl]-2-yl)phosphine” is complex. Its empirical formula is C70H96O2P2 . It has a molecular weight of 1031.46 .Chemical Reactions Analysis
This compound can be used in the assembly of privileged 7-methylpyrazolo[1,5-a]pyrimidines as well as 7-methyl-[1,2,4]triazolo[1,5-a]pyrimidines with excellent regioselectivity and functional group tolerance .Physical And Chemical Properties Analysis
“Di-tert-butyl(2’,6’-dimethoxy-[1,1’-biphenyl]-2-yl)phosphine” is air-, moisture-, and thermally-stable and is highly soluble in a wide range of common organic solvents . Its empirical formula is C70H96O2P2 and it has a molecular weight of 1031.46 .Aplicaciones Científicas De Investigación
Here is an analysis of the scientific research applications of 2-(Di-tert-butylphosphino)-2’,6’-dimethoxybiphenyl, focusing on the unique applications found:
Decarboxylative Cross-Coupling
This compound has been utilized in the decarboxylative cross-coupling of dialkoxybenzoic acids with diaryl disulfides or diaryl diselenides .
Stereoselective Synthesis
It aids in the stereoselective preparation of imidazolidinones via intramolecular hydroamination of N-allylic-N-arylureas .
Regioselective Arylation
The compound is involved in the regioselective arylation of olefins with aryl chlorides .
Suzuki-Miyaura Coupling
It has an application in Suzuki-Miyaura coupling reactions, such as self-arylation of borazaronaphthalenes and coupling of β-borylated porphyrins with 2-iodoaniline .
N-Arylation of Amino Acid Esters
The compound serves as a precatalyst for the N-arylation of amino acid esters with aryl triflates under mild conditions, minimizing racemization .
Formation of C-C and Other Bonds
It can catalyze cross-coupling reactions for the formation of various bonds like C-C, C–N, C–O, C–F, C–CF3, and C–S bonds .
MilliporeSigma - JohnPhos MilliporeSigma - SPhos Pd G2 MilliporeSigma - tBuBrettPhos Pd G3
Mecanismo De Acción
Target of Action
The primary target of Di-tert-butyl(2’,6’-dimethoxy-[1,1’-biphenyl]-2-yl)phosphine, also known as 2-(Di-tert-butylphosphino)-2’,6’-dimethoxybiphenyl, is to act as a ligand in various catalytic reactions . It is used in the formation of complex catalysts that are involved in a variety of chemical reactions .
Mode of Action
This compound interacts with its targets by binding to them and forming a complex. This complex then acts as a catalyst, speeding up the reaction without being consumed in the process . The presence of this compound can significantly enhance the efficiency and selectivity of the reaction .
Biochemical Pathways
The compound is involved in several biochemical pathways, particularly in reactions such as the Rhodium-catalyzed cycloaddition of diynes to sulfonimines and the intramolecular allylic alkylation reaction using Pd catalyst . These reactions lead to the formation of various products, including 1,2-Dihydropyridines and enantiorich disubstituted γ-lactams .
Pharmacokinetics
Instead, it remains unchanged throughout the reaction and can be recovered and reused .
Result of Action
The result of the compound’s action is the efficient and selective catalysis of various reactions. This leads to the formation of desired products with high yield and purity .
Action Environment
The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, it is air-, moisture-, and thermally-stable, and is highly soluble in a wide range of common organic solvents . These properties make it a versatile and robust catalyst for use in various reaction conditions .
Propiedades
IUPAC Name |
ditert-butyl-[2-(2,6-dimethoxyphenyl)phenyl]phosphane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H31O2P/c1-21(2,3)25(22(4,5)6)19-15-10-9-12-16(19)20-17(23-7)13-11-14-18(20)24-8/h9-15H,1-8H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJPUFWFLYXQTEU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)P(C1=CC=CC=C1C2=C(C=CC=C2OC)OC)C(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H31O2P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00737324 | |
| Record name | Di-tert-butyl(2',6'-dimethoxy[1,1'-biphenyl]-2-yl)phosphane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00737324 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
358.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
819867-21-5 | |
| Record name | Di-tert-butyl(2',6'-dimethoxy[1,1'-biphenyl]-2-yl)phosphane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00737324 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



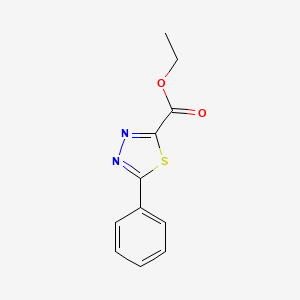
![5-Fluoro-2-(pyrazolo[1,5-a]pyrazin-3-yl)pyrimidin-4-ol](/img/structure/B1403088.png)
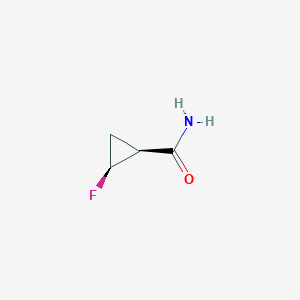
![5-Nitro-3-(trifluoromethyl)-1H-pyrrolo[2,3-B]pyridine](/img/structure/B1403090.png)
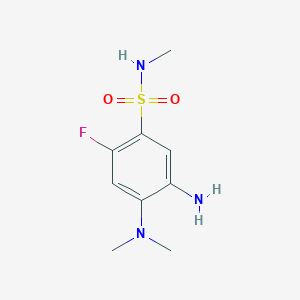



![3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)pyrazolo[1,5-A]pyrazine](/img/structure/B1403097.png)
![4-(6-Fluoroimidazo[1,2-a]pyridin-2-yl)benzonitrile](/img/structure/B1403099.png)
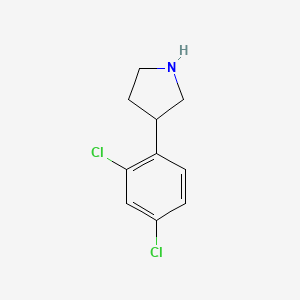

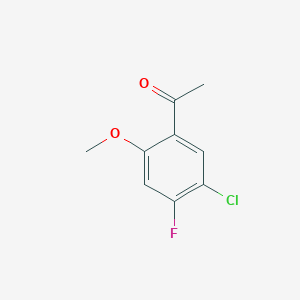
![1-Oxa-6-azaspiro[3.3]heptane](/img/structure/B1403105.png)